molecular formula C23H26N6O2 B2860388 N-(3-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1334375-80-2

N-(3-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No.: B2860388
CAS No.: 1334375-80-2
M. Wt: 418.501
InChI Key: OIKWAFCAMXQIMB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a 3,5-dimethyl-1H-pyrazol-1-yl group. The piperidine-3-carboxamide moiety is linked to a 3-acetylphenyl group, distinguishing it from structurally related analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-10-16(2)29(27-15)22-12-21(24-14-25-22)28-9-5-7-19(13-28)23(31)26-20-8-4-6-18(11-20)17(3)30/h4,6,8,10-12,14,19H,5,7,9,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKWAFCAMXQIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This compound incorporates significant pharmacophores, including a piperidine ring, a pyrazole moiety, and a pyrimidine structure, which are known to exhibit various therapeutic effects.

Chemical Structure

The molecular formula of this compound is C23H26N6O2\text{C}_{23}\text{H}_{26}\text{N}_6\text{O}_2 with a molecular weight of 418.5 g/mol. The structural features are critical for understanding its biological interactions.

PropertyValue
Molecular FormulaC23H26N6O2
Molecular Weight418.5 g/mol
CAS Number1334375-80-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

Enzyme Inhibition: The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially altering cellular functions.

Receptor Interaction: It may bind to specific receptors, modulating signal transduction pathways that influence physiological responses.

DNA/RNA Interaction: The compound could interact with genetic material, impacting gene expression and cellular proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown significant cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) cells. One study reported an IC50 value of 5.35 µM against HepG2 cells for a related pyrazole derivative, indicating potent anticancer activity compared to standard treatments like cisplatin .

Cytotoxicity Studies

Research has demonstrated that the N-deacetylated product derived from similar compounds can exhibit high cytotoxicity. For example, studies on 3,5-dimethyl-N-acetyl-p-benzoquinone imine (a related structure) indicated significant cytotoxic effects on isolated hepatocytes, suggesting that structural modifications can enhance or diminish biological activity .

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds indicates that variations in substituents significantly affect biological activity. For instance:

Compound NameIC50 (µM)Cancer Type
N-(3-acetylphenyl)-1-(6-(3,5-dimethylpyrazol)...)5.35HepG2
Pyrazole derivative X8.74A549
Cisplatin3.78HepG2

This table illustrates the varying potency of different compounds against specific cancer cell lines, underscoring the importance of structural features in determining biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Varied Substituents

a. 1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide (CAS 1334368-65-8)

  • Structure : Shares the pyrimidine core and 3,5-dimethylpyrazole substituent but differs in the phenyl group (3-methylsulfanyl vs. 3-acetyl).
  • Reference :

b. N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide

  • Structure : Contains a furyl group at pyrimidine position 2 and a 4-methylpiperazinyl acetamide side chain.
  • Activity: Reported as an A2A adenosine receptor antagonist, suggesting that the furyl and piperazine groups contribute to receptor binding. The absence of these groups in the target compound may indicate divergent biological targets.
  • Reference :
Pyrrolo[2,3-d]pyrimidine-Based Analogs

Three compounds from feature a pyrrolo[2,3-d]pyrimidine core instead of pyrimidine:

(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

(S)-1-(6-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

(S)-1-(6-(3,5-dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

  • Structural Differences : The pyrrolo[2,3-d]pyrimidine core introduces additional aromaticity and planarity compared to the pyrimidine core, which may enhance interactions with hydrophobic pockets in target proteins.
  • Substituent Impact : The trifluoromethoxybenzyl group in these compounds increases electron-withdrawing effects and metabolic stability relative to the acetylphenyl group in the target compound.
  • Reference :
Piperidine-3-carboxamide Derivatives with Heteroaromatic Substituents

a. 1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-3-carboxamide

  • Structure : Substituted with a thiazole-ethyl group instead of acetylphenyl.
  • Reference :

b. N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide (CAS 1334375-85-7)

  • Structure : Features a benzodioxole-methyl group, which contributes to π-π stacking interactions and metabolic stability via the electron-rich aromatic system.
  • Comparison : The benzodioxole group may confer better CNS penetration than the acetylphenyl group, depending on target localization.
  • Reference :

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities References
N-(3-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide Pyrimidine 3-Acetylphenyl ~456.5 (calc.) Unknown activity; acetyl enhances H-bonding -
1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide Pyrimidine 3-Methylsulfanylphenyl 422.55 Higher lipophilicity
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide Pyrimidine 2-Furyl, 4-methylpiperazinyl ~439.5 (calc.) A2A receptor antagonist
(S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Pyrrolo[2,3-d]pyrimidine 6-Methoxypyridin-3-yl, 4-(trifluoromethoxy)benzyl ~606.5 (calc.) Enhanced aromatic interactions

Q & A

Q. What are the key synthetic challenges in preparing N-(3-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Coupling Reactions: The pyrimidine-piperidine linkage requires precise control of coupling agents (e.g., carbodiimides like EDC) and solvents (e.g., DMF or THF) to minimize side reactions. Temperature should be maintained between 0–25°C during amide bond formation to prevent racemization .
  • Pyrazole Functionalization: Introducing the 3,5-dimethylpyrazole moiety to pyrimidine may require Buchwald-Hartwig amination or SNAr reactions under inert atmospheres. Catalyst systems (e.g., Pd/Cu) and ligand selection (e.g., Xantphos) are critical for regioselectivity .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (20–80%) or reverse-phase HPLC is recommended to isolate the final compound with ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm piperidine ring conformation, pyrimidine substitution, and acetylphenyl connectivity. Look for characteristic shifts: pyrimidine C4 (~160 ppm in 13C^{13}C) and piperidine carboxamide protons (~6.5–7.5 ppm in 1H^1H) .
    • HRMS: Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole and pyrimidine) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • In Vitro Screening:
    • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or CDK2, given the pyrimidine scaffold’s affinity for ATP-binding pockets .
    • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., NCI-H460) at concentrations of 0.1–100 µM, with IC50_{50} values <10 µM indicating potential therapeutic relevance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Scaffold Modifications:
    • Piperidine Ring: Replace the piperidine carboxamide with sulfonamide or urea groups to enhance solubility. Compare logP values via HPLC retention times .
    • Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., CF3_3) at the 3,5-dimethylpyrazole positions to modulate metabolic stability. Use metabolic stability assays in liver microsomes .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in kinase targets. Validate with MD simulations (GROMACS) to assess binding energy (ΔG < -8 kcal/mol indicates strong affinity) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ across cell lines)?

Methodological Answer:

  • Experimental Replicates: Conduct triplicate assays with internal controls (e.g., staurosporine for kinase inhibition) to rule out technical variability .
    • Data Normalization: Use Z-score or % inhibition relative to vehicle controls.
  • Mechanistic Follow-Up:
    • Off-Target Profiling: Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™) to identify non-specific interactions .
    • Apoptosis Markers: Perform Western blotting for caspase-3/7 activation to confirm cytotoxic mechanisms .

Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Salt Formation: Test hydrochloride or mesylate salts in pH-adjusted buffers (pH 1.2–6.8) to increase aqueous solubility (>50 µg/mL) .
    • Prodrug Design: Introduce ester or phosphate moieties at the carboxamide group for improved absorption. Hydrolyze in plasma stability assays .
  • Metabolic Stability:
    • CYP450 Inhibition: Use human liver microsomes to assess CYP3A4/2D6 interactions. Optimize with deuterium incorporation at metabolically labile sites .

Methodological Considerations for Data Interpretation

Q. How can researchers design experiments to resolve conflicting crystallographic and computational data on binding modes?

Methodological Answer:

  • Orthogonal Validation:
    • Mutagenesis Studies: Introduce point mutations (e.g., Ala-scanning) in kinase active sites to disrupt predicted hydrogen bonds. Measure changes in IC50_{50} .
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd_d) to validate docking predictions .

Q. What statistical methods are recommended for optimizing synthetic pathways?

Methodological Answer:

  • Design of Experiments (DoE):
    • Response Surface Methodology (RSM): Use central composite designs to model the effects of temperature (30–80°C), solvent polarity (logP 1–4), and catalyst loading (0.1–5 mol%) on reaction yield .
    • ANOVA Analysis: Identify significant factors (p < 0.05) and optimize conditions via contour plots .

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